molecular formula C24H21N3O4S B14921665 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide

Cat. No.: B14921665
M. Wt: 447.5 g/mol
InChI Key: LHKMLUGTOBURFR-AFUMVMLFSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzoxazole ring can be functionalized with a sulfanyl group using thiolation reactions.

    Hydrazide Formation: The hydrazide moiety can be introduced by reacting the intermediate with hydrazine or its derivatives.

    Condensation Reaction: Finally, the condensation of the hydrazide with an aldehyde or ketone derivative of 3-(benzyloxy)-4-methoxybenzaldehyde yields the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the hydrazide moiety, potentially converting it to an amine.

    Substitution: The benzoxazole ring and the aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its interactions with biological targets.

Medicine

Industry

Possible uses in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The benzoxazole ring and the hydrazide moiety are key functional groups that could be involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the benzyloxy and methoxy substituents.

    N’~1~-(1-Benzylidene)-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide: Similar structure but different substituents on the aromatic ring.

Uniqueness

The presence of the benzyloxy and methoxy groups in 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}ACETOHYDRAZIDE may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21N3O4S/c1-29-21-12-11-18(13-22(21)30-15-17-7-3-2-4-8-17)14-25-27-23(28)16-32-24-26-19-9-5-6-10-20(19)31-24/h2-14H,15-16H2,1H3,(H,27,28)/b25-14+

InChI Key

LHKMLUGTOBURFR-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)OCC4=CC=CC=C4

Origin of Product

United States

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